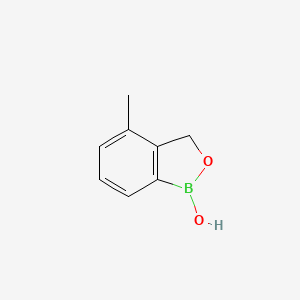

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound with the molecular formula C8H9BO2 and a molecular weight of 147.97 g/mol It is a member of the benzoxaborole family, which is known for its unique structure that includes both boron and oxygen atoms within a heterocyclic ring

Métodos De Preparación

The synthesis of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base in an organic solvent . This intermediate is then reacted with a boron reagent in the presence of a base and a catalyst to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the boron atom, to form various substituted benzoxaboroles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing heterocycles.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mecanismo De Acción

The mechanism of action of 4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, which can inhibit the function of enzymes and other proteins. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can be compared with other benzoxaborole derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Actividad Biológica

4-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a member of the benzoxaborole class of compounds, which are characterized by their boron-containing heterocycles. This compound has garnered attention due to its potential biological activities, including antimicrobial and antifungal properties. The unique structural features of benzoxaboroles enable them to interact with various biological targets, making them promising candidates for therapeutic applications.

The molecular formula of this compound is C8H11BO2, with a molecular weight of approximately 151.98 g/mol. The compound’s mechanism of action primarily involves the formation of reversible covalent bonds with hydroxyl and amino groups in biological molecules. This interaction can inhibit the function of enzymes and other proteins, disrupting various biochemical pathways associated with disease processes.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The compound's ability to inhibit bacterial growth is attributed to its interaction with essential enzymes involved in cell wall synthesis and metabolism .

Anti-Wolbachia Activity

A notable application of benzoxaboroles, including this compound, is their potential as anti-Wolbachia agents. Wolbachia are intracellular bacteria associated with various filarial infections. Compounds similar to this compound have shown efficacy in reducing Wolbachia load in infected models, suggesting potential for treating conditions like lymphatic filariasis .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various benzoxaboroles, this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics, indicating a strong potential for use in clinical settings .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

| Candida albicans | 4 |

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory properties of this compound. Similar compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-12 in vitro. This suggests that derivatives of this compound could be developed for treating inflammatory conditions like psoriasis and atopic dermatitis .

Comparison with Other Benzoxaboroles

The biological activity of this compound can be compared with other related compounds such as Crisaborole (AN2728), which is FDA-approved for topical treatment of atopic dermatitis. While both compounds share a similar core structure, their substituents significantly influence their pharmacological profiles.

| Compound | Indication | Mechanism |

|---|---|---|

| This compound | Antimicrobial/Antifungal | Enzyme inhibition via boron interaction |

| Crisaborole (AN2728) | Atopic dermatitis | PDE4 inhibition and cytokine modulation |

Propiedades

IUPAC Name |

1-hydroxy-4-methyl-3H-2,1-benzoxaborole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-6-3-2-4-8-7(6)5-11-9(8)10/h2-4,10H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTCOWKGAPJWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.